molecular formula C16H16N2O3S B1415232 1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173100-96-2

1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1415232
CAS No.: 2173100-96-2
M. Wt: 316.4 g/mol
InChI Key: SUOIEJSXXUWLKS-UHFFFAOYSA-N
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Description

1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 284.36 g/mol
  • SMILES Notation : CC(C)C1=CC=C(N2C(=O)C(C(=O)N2C)C)C=C1S(=O)(=O)N

This structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that modifications to the thiazole moiety can enhance anticancer activity. Specifically, compounds with halogen substitutions exhibited improved efficacy against lung cancer cells (A549), reducing cell viability significantly compared to untreated controls .

CompoundCell LineViability (%)Reference
This compoundA54921.2%
Control (Cisplatin)A54963.4%

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies involving multidrug-resistant bacterial strains, certain derivatives demonstrated activity against Gram-positive bacteria, although the original compound showed limited efficacy (MIC > 128 µg/mL) against a broader spectrum of pathogens .

PathogenMIC (µg/mL)Reference
S. aureus TCH 151632
P. aeruginosa AR-006464

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The thiazole ring may interact with specific enzymes involved in cancer progression or microbial resistance.
  • Induction of Apoptosis : Studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell survival.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways critical for cell proliferation and survival.

Case Study 1: Anticancer Efficacy

A study conducted on A549 cells treated with various derivatives of the compound revealed that structural modifications significantly impacted cell viability. The introduction of electron-withdrawing groups such as halogens enhanced the anticancer activity, suggesting a structure–activity relationship that could guide future drug design efforts .

Case Study 2: Antimicrobial Screening

In antimicrobial assays against WHO-priority pathogens, derivatives were screened for their Minimum Inhibitory Concentrations (MIC). The results indicated that while some derivatives showed promise against specific strains like S. aureus, the parent compound exhibited limited activity .

Properties

IUPAC Name

1-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-2-12-14(10-6-4-3-5-7-10)17-16(22-12)18-9-11(15(20)21)8-13(18)19/h3-7,11H,2,8-9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOIEJSXXUWLKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N2CC(CC2=O)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
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1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

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